molecular formula C6H11ClF3N B8063367 (1-Cyclobutyl-2,2,2-trifluoroethyl)azanium;chloride

(1-Cyclobutyl-2,2,2-trifluoroethyl)azanium;chloride

Cat. No.: B8063367
M. Wt: 189.60 g/mol
InChI Key: HHUPGJBPRKSYMW-UHFFFAOYSA-N
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Description

(1-Cyclobutyl-2,2,2-trifluoroethyl)azanium;chloride is a chemical compound with a unique structure that includes a cyclobutyl group, a trifluoroethyl group, and an azanium ion paired with a chloride ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclobutyl-2,2,2-trifluoroethyl)azanium;chloride typically involves the reaction of cyclobutylamine with 2,2,2-trifluoroethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclobutyl-2,2,2-trifluoroethyl)azanium;chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The cyclobutyl and trifluoroethyl groups can be subjected to oxidation or reduction under appropriate conditions.

    Addition Reactions: The azanium ion can engage in addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydride for deprotonation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thiolated derivative, while oxidation may produce a ketone or aldehyde derivative .

Scientific Research Applications

Chemistry

In chemistry, (1-Cyclobutyl-2,2,2-trifluoroethyl)azanium;chloride is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoroethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for developing new therapeutics .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with enhanced performance characteristics, such as increased thermal stability and resistance to chemical degradation .

Mechanism of Action

The mechanism of action of (1-Cyclobutyl-2,2,2-trifluoroethyl)azanium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity, while the cyclobutyl group can influence the overall conformation and stability of the compound. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

  • (1-Cyclopropyl-2,2,2-trifluoroethyl)azanium;chloride
  • (1-Cyclopentyl-2,2,2-trifluoroethyl)azanium;chloride
  • (1-Cyclohexyl-2,2,2-trifluoroethyl)azanium;chloride

Uniqueness

Compared to these similar compounds, (1-Cyclobutyl-2,2,2-trifluoroethyl)azanium;chloride offers a unique combination of structural features that can enhance its chemical reactivity and biological activity. The cyclobutyl group provides a distinct steric profile that can influence the compound’s interaction with molecular targets, while the trifluoroethyl group enhances its metabolic stability and bioavailability .

Properties

IUPAC Name

(1-cyclobutyl-2,2,2-trifluoroethyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5(10)4-2-1-3-4;/h4-5H,1-3,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUPGJBPRKSYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C(F)(F)F)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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